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Compound Name: Tin(4+)

Cat. No.: B1230384 Get Quote

A Comprehensive Comparative Guide to DFT Studies of Sn(IV) and Ge(IV) Complexes for

Researchers and Drug Development Professionals.

This guide provides a detailed comparison of tin(IV) and germanium(IV) complexes based on

Density Functional Theory (DFT) studies. It is designed to assist researchers, scientists, and

professionals in the field of drug development in understanding the structural, electronic, and

thermodynamic properties of these compounds. The information is presented through clearly

structured tables, detailed experimental and computational protocols, and a logical workflow

diagram.

Comparative Data Presentation
The following tables summarize key quantitative data obtained from DFT calculations on

representative Sn(IV) and Ge(IV) complexes. These values provide insights into the bonding,

stability, and reactivity of these compounds.

Table 1: Comparison of Calculated Bond Lengths (Å) for Sn(IV) and Ge(IV) Complexes.
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Complex
M-L (Halide) Bond
Length (Å)

M-L (Donor Atom)
Bond Length (Å)

Reference
Computational
Level

cis-[GeCl4(py)2] 2.25 - 2.30 2.08 - 2.10 (Ge-N) B3LYP/def2-TZVP

cis-[SnCl4(py)2] 2.40 - 2.45 2.25 - 2.28 (Sn-N) B3LYP/def2-TZVP

[GeF3(OPMe3)3]+ 1.75 - 1.78 1.85 - 1.88 (Ge-O)
B3LYP-D3/6-311G(d)

[1]

trans-

[SnF4(OPMe3)2]
1.95 - 1.98 2.05 - 2.08 (Sn-O)

Not specified in

provided context

[SnMe2(2-ClPhAH)2] -

2.12 (Sn-O, covalent),

2.59 (Sn-O,

coordinate)

B3LYP/6-311++G(d,p)

[2][3]

Table 2: Comparison of Calculated Electronic Properties for Sn(IV) and Ge(IV) Complexes.

Complex HOMO (eV) LUMO (eV)
HOMO-LUMO
Gap (eV)

Reference
Computational
Level

Generic Sn(IV)

Schiff Base

Complex

-5.89 -1.13 4.76
B3LYP/LANL2DZ

[4]

Generic Ge(IV)

Catecholate

Complex

-6.21 -1.98 4.23
M06-2X/6-

311G(d)[5]

[SnMe2(2-

ClPhAH)2]
-7.05 -0.87 6.18

B3LYP/6-

311++G(d,p)[2]

[3]

Experimental and Computational Protocols
General Synthesis of Sn(IV) and Ge(IV) Complexes
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The synthesis of Sn(IV) and Ge(IV) complexes often involves the reaction of the corresponding

metal tetrahalide (e.g., SnCl₄, GeCl₄) with a stoichiometric amount of the desired ligand in an

appropriate anhydrous solvent, such as dichloromethane, acetonitrile, or THF, under an inert

atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. The resulting complexes can often

be isolated as crystalline solids by filtration, followed by washing with a non-polar solvent like

hexane and drying under vacuum. For organometallic derivatives, an organotin or

organogermanium precursor is used.

Example Protocol for a Tin(IV) Schiff Base Complex: A solution of a Schiff base ligand in

anhydrous ethanol is added dropwise to a stirred solution of an equimolar amount of SnCl₄ in

the same solvent. The reaction mixture is then refluxed for several hours. Upon cooling, the

resulting precipitate is filtered, washed with cold ethanol, and dried in a vacuum desiccator over

anhydrous CaCl₂.

Characterization Methods
Synthesized complexes are typically characterized using a combination of the following

techniques:

NMR Spectroscopy: ¹H, ¹³C, ¹¹⁹Sn, and ¹⁵N NMR are used to elucidate the structure of the

complexes in solution.

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by

observing shifts in the vibrational frequencies of key functional groups.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes.

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

Single-Crystal X-ray Diffraction: To determine the precise solid-state molecular structure,

including bond lengths and angles.

Elemental Analysis: To confirm the empirical formula of the complexes.

Computational Methodology (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the geometric and

electronic structures of Sn(IV) and Ge(IV) complexes. A typical computational protocol involves
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the following steps:

Geometry Optimization: The molecular structures of the ligands and their corresponding

metal complexes are optimized to find the minimum energy conformation.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they represent true energy minima (i.e., no imaginary

frequencies). These calculations also provide theoretical vibrational spectra that can be

compared with experimental IR and Raman data.

Electronic Property Calculations: Single-point energy calculations are carried out on the

optimized structures to determine electronic properties such as the energies of the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),

the HOMO-LUMO gap, and the molecular electrostatic potential.

Commonly Used Functionals and Basis Sets: For main group elements like Sn and Ge, hybrid

functionals such as B3LYP are widely used.[6] For heavier elements, effective core potentials

(ECPs) like LANL2DZ are often employed for the metal atom to account for relativistic effects,

while Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets

are used for the lighter atoms.

Workflow for Comparative DFT Studies
The following diagram illustrates a typical workflow for conducting comparative DFT studies on

metal complexes.
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Caption: Workflow for comparative DFT studies of Sn(IV) and Ge(IV) complexes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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